molecular formula C11H12Br2OS B13219836 4-(3,5-Dibromophenyl)thian-4-ol

4-(3,5-Dibromophenyl)thian-4-ol

Cat. No.: B13219836
M. Wt: 352.09 g/mol
InChI Key: HUGURFXWNCSFSS-UHFFFAOYSA-N
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Description

4-(3,5-Dibromophenyl)thian-4-ol is a chemical building block of interest in medicinal chemistry and materials science research. The compound features a thiane (thiopyran) heterocycle, a structure known to be incorporated into various pharmacologically active molecules and functional materials . The 3,5-dibromophenyl substituent provides a handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, a common strategy for creating complex molecular architectures . This brominated scaffold may be of value for researchers developing new therapeutic agents. Heterocyclic structures like the thiane core are privileged motifs in drug discovery, often contributing to desired physicochemical properties and target binding . As a synthetic intermediate, it can be used to generate libraries of compounds for screening against biological targets, such as in the search for new anticancer or antimicrobial agents . The bromine atoms allow for the systematic introduction of diverse chemical groups to explore structure-activity relationships (SAR). Application Note: This product is intended for research purposes as a chemical intermediate or standard. Researchers can utilize this compound to explore its potential in creating novel chemical entities for various scientific investigations. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12Br2OS

Molecular Weight

352.09 g/mol

IUPAC Name

4-(3,5-dibromophenyl)thian-4-ol

InChI

InChI=1S/C11H12Br2OS/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2

InChI Key

HUGURFXWNCSFSS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C2=CC(=CC(=C2)Br)Br)O

Origin of Product

United States

Synthetic Methodologies and Route Design for 4 3,5 Dibromophenyl Thian 4 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-(3,5-Dibromophenyl)thian-4-ol identifies the primary disconnection at the quaternary carbon-carbon bond. This bond is formed between the C4 position of the thiane (B73995) ring and the C1 position of the 3,5-dibromophenyl group. This disconnection strategy points to a nucleophilic addition of a 3,5-dibromophenyl organometallic species to a thian-4-one electrophile.

This leads to two key synthons: the 3,5-dibromophenyl anion (or its synthetic equivalent) and the thian-4-one cation (or its synthetic equivalent). The most practical synthetic equivalents for these synthons are a 3,5-dibromophenyl organolithium or Grignard reagent and thian-4-one, respectively.

Development and Optimization of Core Synthetic Pathways

The core synthetic pathway is built upon the key disconnection strategy, involving the preparation of the necessary precursors and the crucial carbon-carbon bond-forming reaction.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule relies on two primary precursors: a 3,5-dibromophenyl organometallic reagent and thian-4-one.

Synthesis of 3,5-Dibromophenyllithium:

The required 3,5-dibromophenyllithium can be prepared from 1,3,5-tribromobenzene (B165230) via a lithium-halogen exchange reaction. This reaction is typically carried out at low temperatures in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), using n-butyllithium as the lithium source. The greater reactivity of one bromine atom over the others in 1,3,5-tribromobenzene allows for selective monolithiation.

Alternatively, 1-iodo-3,5-dibromobenzene can serve as a precursor. The carbon-iodine bond is more susceptible to lithium-halogen exchange than the carbon-bromine bonds, allowing for a more selective and potentially higher-yielding reaction.

PrecursorReagentSolventTemperature (°C)
1,3,5-Tribromobenzenen-ButyllithiumDiethyl Ether-78 to -60
1-Iodo-3,5-dibromobenzenen-ButyllithiumTetrahydrofuran-78

Carbon-Carbon Bond Formation Reactions Leading to the Thianol Core

The central carbon-carbon bond is forged through the nucleophilic addition of the 3,5-dibromophenyl organometallic reagent to the carbonyl group of thian-4-one. Organolithium reagents are highly effective for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed by adding the solution of the freshly prepared 3,5-dibromophenyllithium to a solution of thian-4-one in an inert solvent at low temperature to control the reactivity and minimize side reactions. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.

ElectrophileNucleophileSolventTemperature (°C)
Thian-4-one3,5-DibromophenyllithiumTetrahydrofuran-78 to 0

Construction of the Thiane Ring System

A documented synthesis of thian-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with a base like sodium methoxide (B1231860) in an appropriate solvent, which undergoes an intramolecular Dieckmann condensation to form a β-keto ester. researchgate.net Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yield thian-4-one. researchgate.net

Reaction Condition Profiling and Mechanistic Considerations

The success of the synthesis of this compound hinges on the careful control of reaction conditions, particularly for the organolithium addition step.

Role of Catalytic Systems and Ligand Effects

While the addition of organolithium reagents to ketones is not typically catalytic, the nature of the solvent and the presence of coordinating ligands can significantly influence the reactivity and selectivity of the reaction.

Organolithium reagents exist as aggregates in solution, and their reactivity is often enhanced by the addition of polar solvents or Lewis basic ligands that can break up these aggregates. saylor.org Solvents like tetrahydrofuran (THF) are effective in solvating the lithium cation, leading to more reactive monomeric or dimeric species. saylor.org

The addition of certain ligands can also affect the stereochemical outcome of the reaction when a prochiral ketone is used. While thian-4-one is not prochiral, understanding these effects is crucial for broader applications of this synthetic methodology. The use of chiral ligands can lead to enantioselective additions to ketones. wikipedia.org Additives like lithium salts (e.g., LiClO₄) have also been shown to improve the stereoselectivity of organolithium additions to cyclic ketones. wikipedia.org

Influence of Solvent Systems and Reaction Media

The choice of solvent is critical in Grignard reactions as it influences the stability and reactivity of the Grignard reagent. numberanalytics.com Ethereal solvents are essential as they solvate the magnesium center, stabilizing the organomagnesium compound through coordination. numberanalytics.com

Commonly used solvents for Grignard synthesis include diethyl ether and tetrahydrofuran (THF). numberanalytics.com The selection between these can impact reaction initiation, rate, and side product formation.

SolventProperties and Impact on Grignard Reaction
Diethyl Ether A traditional and effective solvent for many Grignard reactions. Its lower boiling point can make it suitable for reactions that do not require heating. numberanalytics.com
Tetrahydrofuran (THF) Often preferred due to its higher boiling point and better solvating ability for the Grignard reagent. This can be particularly useful for less reactive aryl halides. numberanalytics.com
2-Methyltetrahydrofuran (B130290) (2-MeTHF) A greener alternative to THF, derived from renewable resources. It often provides comparable or even superior performance, particularly in suppressing side reactions like Wurtz coupling. Its immiscibility with water can also simplify the work-up procedure. rsc.orgumb.edursc.org
Cyclopentyl methyl ether (CPME) Another green solvent alternative that is more stable towards peroxide formation than THF and diethyl ether. rsc.org

For the synthesis of this compound, THF or 2-MeTHF would likely be the preferred solvents to ensure the formation and reactivity of the aryl Grignard reagent.

Temperature, Pressure, and Stoichiometric Parameter Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

Temperature: The formation of the Grignard reagent is an exothermic process and often requires initial heating to overcome an induction period. Once initiated, the reaction may need cooling to maintain a controlled rate. The subsequent addition of thian-4-one to the Grignard reagent is also exothermic and is typically carried out at a reduced temperature, such as 0 °C, to minimize side reactions. mit.edu In some cases, for highly functionalized or sensitive substrates, reactions can be performed at very low temperatures (e.g., -78 °C) to enhance selectivity. cmu.edu

Pressure: Grignard reactions are typically conducted at atmospheric pressure.

Stoichiometry: The stoichiometry of the reactants is a key factor. A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone. numberanalytics.com However, using a large excess can lead to the formation of byproducts and complicate the purification process. When reacting Grignard reagents with esters or acid chlorides, at least two equivalents of the Grignard reagent are necessary to produce a tertiary alcohol. youtube.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org For the synthesis from a ketone like thian-4-one, a molar ratio of Grignard reagent to ketone of approximately 1.1:1 to 1.5:1 is generally a good starting point for optimization.

ParameterGeneral Range/ConditionRationale for this compound Synthesis
Temperature (Grignard Formation) Room temperature to refluxTo initiate and sustain the reaction between 1,3,5-tribromobenzene and magnesium.
Temperature (Grignard Addition) -78 °C to room temperatureLower temperatures (e.g., 0 °C) are preferred to control the exothermicity and minimize side reactions.
Pressure AtmosphericStandard laboratory conditions are sufficient.
Stoichiometry (Grignard:Ketone) 1.1:1 to 1.5:1A slight excess of the Grignard reagent ensures full conversion of the thian-4-one.

Stereoselective Approaches in Compound Synthesis (if applicable to known methodologies)

The structure of this compound does not possess a chiral center, as the carbon atom bearing the hydroxyl group is bonded to two identical groups (the two CH2 groups of the thian ring are part of a symmetrical plane). However, the introduction of the bulky 3,5-dibromophenyl group onto the thian-4-one ring system can lead to diastereomers if the thian ring is considered in its chair conformation.

In the chair conformation of the product, the hydroxyl group and the 3,5-dibromophenyl group can be oriented in either axial or equatorial positions. The nucleophilic attack of the Grignard reagent on the carbonyl of thian-4-one can occur from either the axial or equatorial face.

The stereochemical outcome is influenced by steric and electronic factors. Generally, smaller nucleophiles tend to favor axial attack, leading to an equatorial alcohol, while bulkier nucleophiles may favor equatorial attack, resulting in an axial alcohol. reddit.comyoutube.com Given the significant steric bulk of the 3,5-dibromophenylmagnesium bromide, it is plausible that the reaction would exhibit some degree of diastereoselectivity. The preferred product would likely be the one that minimizes steric interactions in the transition state and in the final product. In many substituted cyclohexanone (B45756) systems, the conformer with the bulky group in the equatorial position is more stable. masterorganicchemistry.comlibretexts.org

Since this compound is an achiral molecule, enantioselective synthesis is not applicable. However, if a prochiral ketone with a different substitution pattern on the thian ring were used, enantioselective addition of the Grignard reagent could be achieved using chiral ligands or catalysts. nih.govmmu.ac.ukresearchgate.netrsc.orgacs.org

Sustainable and Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.

Use of Greener Solvents: As mentioned, replacing traditional ethereal solvents like diethyl ether and THF with bio-based alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can significantly improve the greenness of the process. rsc.orgumb.edursc.org

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. The use of microwave irradiation is another technique that can sometimes accelerate reactions and improve energy efficiency, although its application to Grignard reactions requires specialized equipment. umb.edu

Atom Economy: The Grignard reaction itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. researchgate.net Minimizing the use of excess reagents further improves atom economy.

Waste Reduction: Careful planning of the synthesis to maximize yield and minimize byproduct formation is a key principle of green chemistry. The use of catalytic methods, where applicable, can also reduce waste. While the primary Grignard reaction is stoichiometric, research into catalytic additions of Grignard reagents is an active area. numberanalytics.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Elucidating Molecular Architecture

The elucidation of the precise molecular architecture of this compound would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy would be the cornerstone for determining the connectivity and stereochemistry of 4-(3,5-Dibromophenyl)thian-4-ol.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To assemble the molecular skeleton, a suite of 2D NMR experiments would be essential. Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) coupling networks within the thian ring and the dibromophenyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then link the protons to their directly attached carbon atoms (¹³C). Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish longer-range connections (2-3 bonds) between protons and carbons, which is crucial for connecting the dibromophenyl substituent to the C4 position of the thian ring.

A hypothetical data table for such an analysis would look like this:

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2', 6'---
3', 5'---
4'---
2, 6---
3, 5---
4---
Data is not available in published literature.
NOESY/ROESY for Stereochemical and Conformational Proximity

The spatial arrangement of the atoms would be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space proximity between protons. For this compound, these techniques would be critical in determining the orientation of the hydroxyl group and the dibromophenyl ring relative to the thian ring (axial vs. equatorial).

Variable Temperature NMR for Conformational Dynamics

The thian ring can exist in different conformations, such as a chair or a boat form. Variable Temperature (VT) NMR studies would be necessary to probe these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers between different conformations.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural clues. For instance, characteristic losses, such as the loss of a water molecule from the tertiary alcohol or cleavage of the thian ring, would support the proposed structure.

A hypothetical HRMS data table would be:

IonCalculated m/zObserved m/z
[M+H]⁺--
[M-H₂O+H]⁺--
Data is not available in published literature.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule. The FT-IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the alcohol, as well as absorptions corresponding to C-H bonds of the aromatic and aliphatic parts of the molecule, and C-S and C-Br stretches. Raman spectroscopy would complement the FT-IR data, particularly for the symmetric vibrations of the aromatic ring.

A hypothetical vibrational spectroscopy data table would be:

Wavenumber (cm⁻¹)AssignmentTechnique
~3400O-H stretchFT-IR
~3100-3000Aromatic C-H stretchFT-IR, Raman
~2950-2850Aliphatic C-H stretchFT-IR, Raman
~1560Aromatic C=C stretchFT-IR, Raman
~700-600C-S stretchFT-IR, Raman
~600-500C-Br stretchFT-IR, Raman
Data is not available in published literature.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

The electronic absorption properties of this compound are primarily dictated by the 3,5-dibromophenyl chromophore. The thian-4-ol moiety itself does not possess chromophores that absorb in the typical UV-Vis range (200-800 nm). The benzene (B151609) ring is the principal chromophore, and its absorption is modulated by the presence of the bromine and the alkyl-thian-4-ol substituents.

The UV-Vis spectrum of benzene typically exhibits a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 254 nm. These absorptions arise from π → π* transitions within the aromatic ring. The introduction of substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in molar absorptivity (ε).

For this compound, the two bromine atoms are expected to induce a bathochromic shift (a shift to longer wavelengths) of the B-band. Halogen substituents, through a combination of inductive (-I) and resonance (+R) effects, influence the electronic transitions. The lone pairs on the bromine atoms can participate in resonance with the π-system of the benzene ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO gap, which results in a redshift.

The alkyl-thian-4-ol group, being an alkyl substituent, is expected to have a minor effect on the absorption spectrum, likely causing a small bathochromic shift. The primary influence on the chromophoric analysis remains the disubstituted bromine pattern on the phenyl ring.

Table 1: Expected UV-Vis Absorption Data for the 3,5-Dibromophenyl Chromophore

Chromophore/CompoundExpected λmax (nm)Transition TypeNotes
Benzene~254π → π* (B-band)Fine structure often observed.
Bromobenzene~261π → π* (B-band)Bathochromic shift due to halogen substitution.
1,3-Dibromobenzene~265-275π → π* (B-band)Additive effect of two bromine substituents causing a further bathochromic shift.
This compound~265-275π → π* (B-band)The primary absorption is dominated by the 3,5-dibromophenyl group.

Note: The λmax values are estimates based on the effects of substituents on the benzene chromophore and may vary depending on the solvent used for analysis.

X-ray Crystallographic Analysis of Single Crystals

While direct single-crystal X-ray diffraction data for this compound is not publicly available, a comprehensive analysis can be inferred from a closely related analogue, 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol. researchgate.net In this analogue, the bromine atoms are replaced by methyl groups, which are of a similar size, allowing for a reasonable comparison of the solid-state conformation and crystal packing.

Determination of Absolute Configuration and Stereochemistry

The target molecule, this compound, is achiral. The molecule possesses a plane of symmetry that bisects the C4-hydroxyl bond and the sulfur atom, as well as the 3,5-dibromophenyl ring. Therefore, it does not have an absolute configuration and will crystallize in a centrosymmetric space group.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and halogen bonding.

Hydrogen Bonding: The tertiary hydroxyl group (-OH) is a potent hydrogen bond donor. It is anticipated to form strong O-H···S or O-H···O hydrogen bonds with neighboring molecules. In the crystal structure of the analogous 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, the hydroxyl group is a key player in the supramolecular assembly. researchgate.net Given the presence of the sulfur atom in the thiane (B73995) ring, O-H···S hydrogen bonds are a distinct possibility, leading to the formation of chains or dimeric motifs.

Table 2: Anticipated Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorExpected Geometry
Hydrogen Bond-OHS (thiane) or O (hydroxyl)Linear to slightly bent
Halogen BondC-BrO (hydroxyl) or S (thiane)Directional, with C-Br···X angle close to 180°
van der Waals ForcesPhenyl rings, alkyl chainsPhenyl rings, alkyl chainsNon-directional

Conformational Preferences in the Solid State

The thiane ring typically adopts a chair conformation, which is the most stable arrangement to minimize torsional and steric strain. In the solid state, this compound is expected to exhibit a chair conformation for the thiane ring.

Based on the X-ray analysis of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, the bulky aryl substituent at the C4 position is located in a pseudo-equatorial position. researchgate.net This conformation minimizes steric hindrance between the aryl group and the axial hydrogens of the thiane ring. The hydroxyl group would consequently occupy the axial position. This axial orientation of the hydroxyl group can facilitate intramolecular interactions and influence the directionality of intermolecular hydrogen bonds. The thiane ring in the analogue was also noted to be slightly flattened at the sulfur end of the molecule. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)9.729(10)
b (Å)12.846(2)
c (Å)9.970(10)

This data provides a reference for the expected unit cell dimensions and crystal system for this compound, although the substitution of methyl with bromine will alter these values.

Polymorphism and Co-crystallization Studies

There are no reported studies on the polymorphism or co-crystallization of this compound. The potential for polymorphism exists due to the flexibility of the thiane ring and the possibility of different hydrogen and halogen bonding networks. Different crystalline forms (polymorphs) could arise under varying crystallization conditions (e.g., solvent, temperature), which would exhibit different physical properties.

Co-crystallization with other molecules, particularly those with strong hydrogen bond acceptor groups, could be a viable strategy to form new solid-state structures with tailored properties, driven by the strong hydrogen-donating ability of the hydroxyl group.

Reactivity Profiles and Derivatization Chemistry of the Compound

Transformations Involving the Hydroxyl Group

The tertiary alcohol functionality in 4-(3,5-dibromophenyl)thian-4-ol is a key site for various chemical modifications, including O-functionalization, oxidation, reduction, and elimination reactions.

O-Functionalization Reactions (e.g., Esterification, Etherification, Silylation)

The hydroxyl group can be readily converted into other functional groups such as esters, ethers, and silyl (B83357) ethers. These reactions are fundamental for modifying the compound's polarity, steric bulk, and further reactivity.

Esterification: The formation of esters from tertiary alcohols can be challenging under standard Fischer esterification conditions due to steric hindrance and the potential for elimination side reactions. However, acylation using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) can effectively yield the desired ester.

Etherification: Williamson ether synthesis, a common method for preparing ethers, is generally not suitable for tertiary alcohols due to the strong basic conditions promoting elimination. Alternative methods, such as reaction with a diazoalkane in the presence of a Lewis acid catalyst, could be employed to form the corresponding ether.

Silylation: The hydroxyl group can be protected or functionalized by converting it into a silyl ether. This is typically achieved by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) or a silyl triflate in the presence of a base like imidazole (B134444) or triethylamine. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.

Oxidation and Reduction Pathways of the Alcohol Functionality

The tertiary nature of the alcohol in this compound means it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule.

Conversely, the reduction of a tertiary alcohol is not a typical transformation as the carbon bearing the hydroxyl group is already in a reduced state. Any "reduction" would involve the cleavage of the C-OH bond, which is a high-energy process and not a standard reduction pathway.

Dehydration and Elimination Reactions to Form Olefinic Derivatives

The tertiary alcohol can undergo dehydration (elimination of a water molecule) under acidic conditions to form an alkene. This reaction typically proceeds through a carbocation intermediate. The presence of two potential β-hydrogens in the thiane (B73995) ring allows for the formation of two possible isomeric alkenes: an endocyclic and an exocyclic double bond. The regioselectivity of this elimination (Zaitsev vs. Hofmann) would depend on the reaction conditions and the steric environment around the β-protons.

Reactivity at the Brominated Phenyl Moiety

The two bromine atoms on the phenyl ring are key handles for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the aryl bromide positions. uwindsor.ca The reactivity of the two bromine atoms can potentially be controlled to achieve mono- or di-substitution.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This method is highly versatile for forming biaryl compounds or introducing alkyl or vinyl groups. nih.govmdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control the extent of the reaction. mdpi.comnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. rsc.org By controlling the stoichiometry of the alkyne and the reaction conditions, it may be possible to achieve selective mono- or di-alkynylation. sioc-journal.cn

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orglibretexts.org This reaction is a valuable tool for the vinylation of aryl halides. The regioselectivity and stereoselectivity of the Heck reaction are important considerations. semanticscholar.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron Reagent Pd Catalyst, Base Biaryls, Aryl-Alkyls, Aryl-Vinyls
Sonogashira Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst, Base Arylalkynes

| Heck | Alkene | Pd Catalyst, Base | Substituted Alkenes |

Magnesium or Lithium-Halogen Exchange and Subsequent Trapping Reactions

The bromine atoms can undergo metal-halogen exchange with organolithium or Grignard reagents to form highly reactive organometallic intermediates. These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.

Lithium-Halogen Exchange: Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the exchange of one or both bromine atoms for lithium. harvard.eduprinceton.edu The resulting aryllithium species is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu The presence of the hydroxyl group may require protection or the use of excess organolithium reagent. nih.gov

Magnesium-Halogen Exchange (Grignard Reagent Formation): The aryl bromide can react with magnesium metal to form a Grignard reagent (R-MgBr). This organomagnesium compound is also a strong nucleophile and can participate in a wide array of reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.com The formation of the Grignard reagent in the presence of the hydroxyl group can be challenging and may necessitate the use of a protecting group or specific reaction conditions. nih.gov A selective bromine-metal exchange can be achieved using a combination of i-PrMgCl and n-BuLi. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Trimethylsilyl chloride
tert-Butyldimethylsilyl chloride
Pyridine
Triethylamine
Imidazole
n-Butyllithium
tert-Butyllithium

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the 3,5-dibromophenyl ring of the title compound is generally expected to be challenging under standard laboratory conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atoms) to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org The bromine atoms themselves are deactivating, and the thian-4-ol substituent does not provide significant activation for nucleophilic attack.

For a successful substitution to occur, forcing conditions or alternative mechanistic pathways would likely be necessary. One possibility is a benzyne-mediated reaction, which can be initiated by a very strong base such as sodium amide (NaNH₂). youtube.com In this hypothetical pathway, the strong base would deprotonate the aromatic ring, leading to the elimination of a bromide ion and the formation of a highly reactive benzyne (B1209423) intermediate. Subsequent nucleophilic attack on the benzyne would yield a mixture of substitution products. However, such reactions can sometimes lead to rearranged products, known as "cine" and "tele" substitution. youtube.com

Another approach could involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or various palladium-catalyzed C-C bond-forming reactions. While not strictly SNAr, these methods are the modern standard for functionalizing aryl halides and would likely be more effective for derivatizing the dibromophenyl ring.

Transformations Involving the Thiane Heterocycle and Sulfur Atom

The thiane ring offers several sites for chemical modification, primarily centered around the sulfur atom and the tertiary alcohol.

The sulfur atom in the thiane ring is susceptible to oxidation, a common transformation for thioethers. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide or sodium periodate, would be expected to convert the sulfide (B99878) to the corresponding sulfoxide (B87167), this compound 1-oxide. The presence of the bulky 3,5-dibromophenyl group and the hydroxyl group may influence the stereochemical outcome of this oxidation, potentially leading to a mixture of diastereomeric sulfoxides.

Further oxidation with a stronger oxidizing agent, such as an excess of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding sulfone, this compound 1,1-dioxide. The oxidation state of the sulfur atom can significantly impact the physical and chemical properties of the molecule, including its polarity and hydrogen bonding capabilities.

As a nucleophilic thioether, the sulfur atom can be alkylated to form a sulfonium (B1226848) salt. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The product of such a reaction with methyl iodide would be 4-(3,5-dibromophenyl)-1-methylthian-4-ol-1-ium iodide. These sulfonium salts can be useful as intermediates in further synthetic transformations.

While not extensively documented for this specific molecule, thiane derivatives can undergo ring-opening reactions under certain conditions. For instance, treatment with strong acids or electrophiles could potentially lead to ring cleavage. lookchem.comnih.gov Additionally, the tertiary alcohol at the 4-position could undergo elimination under acidic conditions to form an exocyclic double bond, or potentially participate in rearrangement reactions. The stability of the thiane ring, however, suggests that such reactions would likely require harsh conditions. Some studies on related thiopyran systems have shown that ring-opening can be induced by nucleophiles, leading to the formation of acyclic sulfur-containing compounds. rsc.org

Mechanistic Investigations of Key Derivatization Pathways

For nucleophilic aromatic substitution, the classical SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.orgnih.gov The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. nih.gov For the dibromophenyl system in the title compound, which lacks strong electron-withdrawing groups, a concerted SNAr mechanism or a benzyne-mediated pathway would be more likely under forcing conditions. youtube.comnih.gov

The oxidation of the sulfur atom to a sulfoxide and then to a sulfone is understood to proceed via nucleophilic attack of the sulfur on the oxidant. The stereochemical outcome of the sulfoxide formation can often be directed by the steric and electronic environment around the sulfur atom.

Alkylation of the sulfur atom to form a sulfonium salt is a classic SN2 reaction, where the sulfur acts as the nucleophile and attacks the electrophilic carbon of the alkylating agent.

Computational and Theoretical Studies on 4 3,5 Dibromophenyl Thian 4 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Geometry Optimization and Conformational Energy Landscape (DFT, ab initio methods)

No studies detailing the geometry optimization or the conformational energy landscape of 4-(3,5-Dibromophenyl)thian-4-ol using Density Functional Theory (DFT) or ab initio methods have been published. Such studies would be crucial for determining the most stable three-dimensional structure of the molecule and understanding its conformational flexibility.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available research on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the compound's reactivity and its potential role in chemical reactions.

Electrostatic Potential Surface and Charge Distribution Mapping

Information regarding the electrostatic potential surface and charge distribution mapping of this compound is not present in the current body of scientific literature. These studies would provide insight into the electrophilic and nucleophilic sites of the molecule, which is fundamental to understanding its intermolecular interactions.

NMR and IR Spectroscopic Parameter Prediction and Comparison with Experimental Data

No computational studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters of this compound have been reported. Comparing predicted spectra with experimental data is a valuable method for validating both the computational approach and the experimental structural assignment.

Reaction Mechanism Modeling and Transition State Characterization

Elucidation of Reaction Pathways and Intermediates

There are no published studies on the modeling of reaction mechanisms involving this compound. Consequently, the elucidation of its potential reaction pathways, the identification of intermediates, and the characterization of transition states remain unexplored areas of research.

Calculation of Activation Energies and Reaction Energy Profiles

Currently, there are no published studies detailing the calculation of activation energies or reaction energy profiles for reactions involving This compound .

Such studies would be invaluable for understanding the reactivity of this molecule. For instance, theoretical calculations, typically employing Density Functional Theory (DFT), could elucidate the energy barriers associated with potential reactions, such as dehydration to form the corresponding thianene, or nucleophilic substitution at the tertiary alcohol. A hypothetical reaction profile would map the energy of the system as it progresses from reactants to products, identifying transition states and intermediates. This information is crucial for predicting reaction feasibility, kinetics, and potential side products.

Non-Covalent Interaction (NCI) Analysis and Weak Interactions

There is no specific Non-Covalent Interaction (NCI) analysis for This compound available in the scientific literature.

An NCI analysis would be particularly insightful for this molecule due to the presence of bromine atoms, a hydroxyl group, and a sulfur atom, all of which can participate in various weak interactions. These interactions, including hydrogen bonding (involving the -OH group), halogen bonding (involving the bromine atoms), and other van der Waals forces, are critical in determining the compound's solid-state packing, solubility, and potential interactions with biological macromolecules. NCI plots, derived from quantum chemical calculations, visually represent these weak interactions, providing a deeper understanding of the forces that govern the molecule's supramolecular chemistry.

Molecular Dynamics Simulations for Conformational Dynamics

No molecular dynamics (MD) simulation studies for This compound have been reported.

MD simulations would offer a dynamic perspective on the conformational behavior of this molecule in solution. The thian ring can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the bulky 3,5-dibromophenyl group is also flexible. MD simulations could predict the most stable conformations, the energy barriers between them, and how the conformational landscape is influenced by different solvents. This is particularly relevant for understanding how the molecule's shape might influence its reactivity or biological activity.

Potential Applications As a Synthetic Intermediate and Future Research Directions

Utilization as a Building Block in Complex Chemical Synthesis

The strategic placement of functional groups in 4-(3,5-Dibromophenyl)thian-4-ol makes it an attractive starting material for the synthesis of more complex molecular architectures. The bromine atoms can be functionalized through various cross-coupling reactions, while the hydroxyl group and the thiane (B73995) ring offer additional sites for chemical modification.

Halogenated aromatic compounds are valuable precursors in materials science, often imparting desirable properties such as flame retardancy and specific optoelectronic characteristics. google.comscbt.com The dibromophenyl moiety of this compound could be exploited in the synthesis of novel polymers. For instance, poly(phenylene sulfide)s and related polymers are known for their high thermal stability and chemical resistance. The incorporation of the thiane ring and the dibromophenyl group could lead to polymers with modified properties, such as improved solubility or altered electronic behavior.

Furthermore, derivatives of diphenylamine and benzothiadiazole have been investigated for their applications in optoelectronic devices, including field-effect transistors, sensors, and light-emitting diodes. dntb.gov.ua The electron-donating and accepting properties of these molecules are key to their function. The dibromophenyl group in this compound could be functionalized to introduce moieties that would allow the resulting molecule to be used in the development of new optoelectronic materials. dntb.gov.uainnospk.com

Below is a table of potential polymer types that could be synthesized from this compound and their potential properties.

Polymer TypePotential Synthetic RoutePotential Properties
Poly(phenylene vinylene) derivativeHeck or Wittig coupling at the bromine positionsElectroluminescent, potentially useful in OLEDs
Poly(phenylene ethynylene) derivativeSonogashira coupling at the bromine positionsFluorescent, potential for use in sensors
Flame-retardant polymerIncorporation into existing polymer backbonesIncreased resistance to combustion

The development of new ligands is crucial for advancing the field of catalysis. Halogenated aromatic compounds are frequently used as starting materials for the synthesis of complex ligands. jmchemsci.com The bromine atoms on the phenyl ring of this compound can serve as handles for the introduction of various coordinating groups through reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This could lead to the synthesis of novel bidentate or polydentate ligands.

The presence of the sulfur atom in the thiane ring also presents an opportunity for its use as a soft donor atom in coordination chemistry. Thioether-containing ligands have been successfully employed in a variety of catalytic transformations. The combination of the thiane sulfur and other donor atoms introduced via the dibromophenyl ring could result in ligands with unique electronic and steric properties, potentially leading to catalysts with enhanced activity or selectivity.

Contributions to Methodological Advancements in Organic Chemistry

The study of the synthesis and reactivity of this compound could contribute to broader advancements in synthetic organic chemistry. For example, the development of efficient and stereoselective methods for the synthesis of this and related aryl-substituted thian-4-ols would be of general interest. Furthermore, investigating the influence of the dibromophenyl group on the reactivity of the tertiary alcohol and the thiane ring could provide valuable insights into intramolecular interactions and reaction mechanisms.

Advancements in catenane synthesis have been driven by molecular recognition and self-assembly principles. nih.gov While not directly a macrocycle, the study of the non-covalent interactions of this compound could provide insights applicable to the design of more complex interlocked molecules.

Unexplored Reactivity and Derivatization Opportunities

The reactivity of this compound has not been extensively studied, presenting numerous opportunities for exploration. The tertiary alcohol is a key functional group. While tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds, byjus.combritannica.com their reactivity can be exploited in other ways. For example, they can be converted into good leaving groups, such as tosylates, allowing for nucleophilic substitution reactions. libretexts.org Dehydration of the tertiary alcohol could lead to the formation of an alkene, which could then undergo further functionalization.

The bromine atoms on the phenyl ring are prime sites for derivatization. Halogen exchange reactions could replace the bromine atoms with other halogens, such as iodine or fluorine, which could alter the reactivity of the molecule in subsequent cross-coupling reactions. frontiersin.orgnih.gov Furthermore, lithiation of the C-Br bonds followed by quenching with various electrophiles would allow for the introduction of a wide range of functional groups. Derivatization is a common strategy to enhance the properties of a compound for a specific application. libretexts.orgsdiarticle4.comtaylorandfrancis.com

The following table outlines potential derivatization reactions and the resulting functional groups.

Reaction TypeReagentResulting Functional Group
Suzuki CouplingArylboronic acidBiaryl
Sonogashira CouplingTerminal alkyneArylalkyne
Buchwald-Hartwig AminationAmineArylamine
Halogen ExchangeNaI, CuIDiiodophenyl group
DehydrationAcid catalystAlkene
EtherificationAlkyl halide, baseEther

Development of Related Thiane and Halogenated Arene Derivatives

The synthesis of this compound can be seen as a starting point for the development of a broader class of related compounds. The synthetic route to thiane itself often involves the reaction of 1,5-dibromopentane with sodium sulfide (B99878). wikipedia.org By using substituted 1,5-dihalopentanes or alternative sulfur sources, a variety of substituted thianes could be prepared.

Similarly, the dibromophenyl moiety can be varied. The use of different dihalo- or polyhalo-aromatic starting materials in the synthesis could lead to a library of related compounds with different substitution patterns on the aromatic ring. The development of synthetic routes to various halogenated aromatic compounds is an active area of research. science.gov These new derivatives could then be screened for interesting properties and applications.

Integration into Supramolecular Chemistry and Host-Guest Systems

The presence of two bromine atoms on the phenyl ring of this compound makes it a potential candidate for use in supramolecular chemistry. Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, and it has emerged as a significant tool in crystal engineering and the design of supramolecular assemblies. acs.orgnih.govresearchgate.netresearchgate.net The bromine atoms in this molecule could act as halogen bond donors, allowing it to self-assemble or to form complexes with other molecules that can act as halogen bond acceptors. mdpi.com

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. chemrxiv.orgmdpi.comnitschkegroup-cambridge.comnih.gov While this compound is not a macrocyclic host itself, it could potentially act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin or a calixarene. The hydrophobic dibromophenyl group would likely be encapsulated within the nonpolar cavity of the host, while the more polar thian-4-ol portion could interact with the exterior of the host or the solvent. Such host-guest complexes could have applications in areas such as drug delivery or sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.